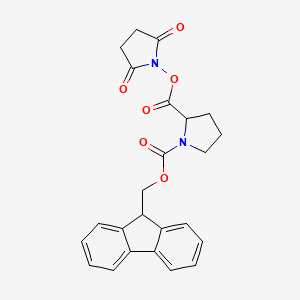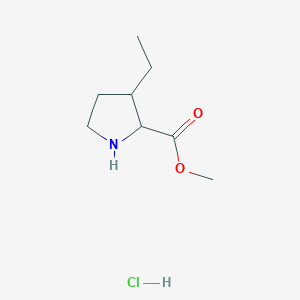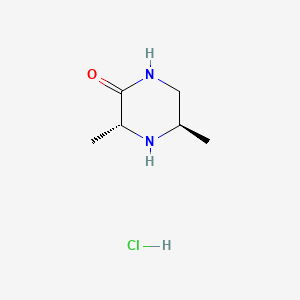![molecular formula C9H17NO B13902915 4-Methoxy-2-azaspiro[4.4]nonane](/img/structure/B13902915.png)
4-Methoxy-2-azaspiro[4.4]nonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-2-azaspiro[4.4]nonane is a spirocyclic compound characterized by a unique structure where a nitrogen atom is incorporated into a spiro ring system. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-azaspiro[4.4]nonane can be achieved through several methods. One efficient route involves the intramolecular cyclization of appropriate precursors. For instance, the reaction of 4-methoxyphenyl derivatives with nitriles under specific conditions can yield the desired spirocyclic structure . Another method involves the use of commercially available reagents, such as tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane, to develop the spiro compound .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthetic routes for scalability and cost-effectiveness. This includes the use of high-yield reactions and minimizing the need for extensive purification steps. The choice of solvents, catalysts, and reaction conditions is crucial to ensure the efficient production of the compound on a larger scale.
Análisis De Reacciones Químicas
Types of Reactions
4-Methoxy-2-azaspiro[4.4]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the spirocyclic structure.
Substitution: The methoxy group and other substituents can be replaced through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones, while reduction can produce spirocyclic amines. Substitution reactions can introduce various functional groups into the spirocyclic framework.
Aplicaciones Científicas De Investigación
4-Methoxy-2-azaspiro[4.4]nonane has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and spirocyclic compounds.
Industry: It is used in the development of pharmaceuticals and other biologically active compounds.
Mecanismo De Acción
The mechanism of action of 4-Methoxy-2-azaspiro[4.4]nonane involves its interaction with specific molecular targets and pathways. For instance, it has been identified as a potential treatment for neurological disorders by modulating certain neurotransmitter systems. The compound’s structure allows it to interact with enzymes and receptors, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-Azaspiro[4.4]nonane: A structurally similar compound with a nitrogen atom in the spiro ring system.
8-oxa-2-azaspiro[4.5]decane: Another spirocyclic compound with potential biological activities.
Uniqueness
4-Methoxy-2-azaspiro[4.4]nonane is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and interaction with biological targets, making it a valuable scaffold for drug discovery and development.
Propiedades
Fórmula molecular |
C9H17NO |
|---|---|
Peso molecular |
155.24 g/mol |
Nombre IUPAC |
4-methoxy-2-azaspiro[4.4]nonane |
InChI |
InChI=1S/C9H17NO/c1-11-8-6-10-7-9(8)4-2-3-5-9/h8,10H,2-7H2,1H3 |
Clave InChI |
QXUXGCHOIFYJJT-UHFFFAOYSA-N |
SMILES canónico |
COC1CNCC12CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


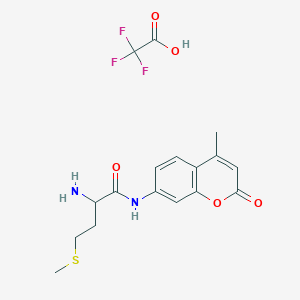
![2-[2-(4-Tert-butylphenyl)-5-methyl-1,3-oxazol-4-yl]acetaldehyde](/img/structure/B13902835.png)
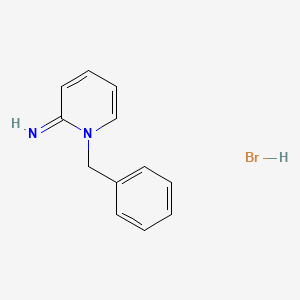
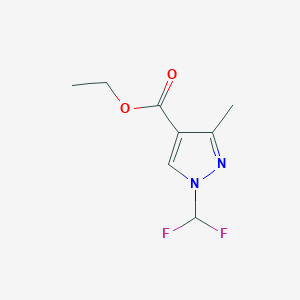
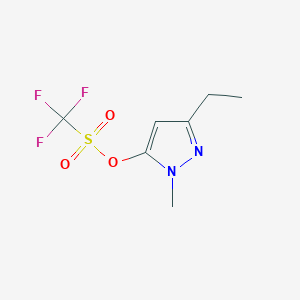
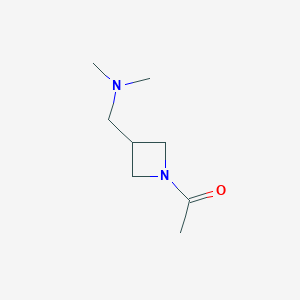
![Tert-butyl 4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B13902852.png)
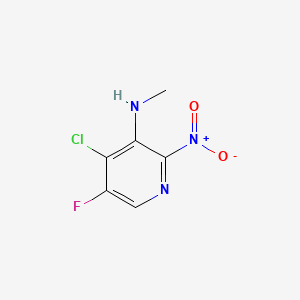
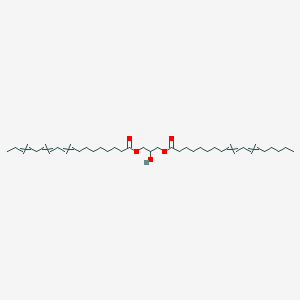
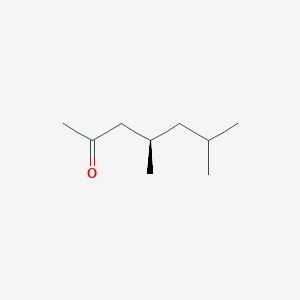
![Methyl (2S)-2-(tert-butoxycarbonylamino)-3-[(3R)-2-oxopyrrolidin-3-YL]propanoate](/img/structure/B13902883.png)
